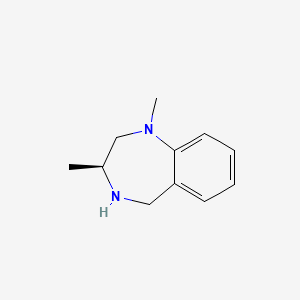![molecular formula C11H11BrF3NO2 B1447306 2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide CAS No. 1807593-84-5](/img/structure/B1447306.png)
2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide
説明
“2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide” is a chemical compound with the CAS Number: 1807593-84-5. It has a molecular weight of 326.11 and its IUPAC name is 2-bromo-N-(2-hydroxy-4-(trifluoromethyl)phenyl)-2-methylpropanamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11BrF3NO2/c1-10(2,12)9(18)16-7-4-3-6(5-8(7)17)11(13,14)15/h3-5,17H,1-2H3,(H,16,18) . This indicates that the compound contains a bromine atom attached to a carbon atom, which is also attached to a trifluoromethyl group and a phenyl ring. The phenyl ring is substituted with a hydroxy group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 326.11 .科学的研究の応用
Inhibition of Pyruvate Dehydrogenase Kinase
One significant application involves the optimization of anilide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase (PDHK). This enzyme plays a crucial role in metabolic processes, and its inhibition can influence the oxidation of lactate into CO2 in human fibroblasts, potentially ameliorating conditions associated with inappropriate blood lactate elevation without affecting blood glucose levels (Bebernitz et al., 2000).
Antimicrobial Activity
Another application is found in the synthesis and characterization of novel N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, which exhibit antimicrobial activities. Specifically, derivatives with N-[3,5-bis(trifluoromethyl)phenyl] and N-[2-chloro-5-(trifluoromethyl)phenyl] groups have shown submicromolar activity against methicillin-resistant Staphylococcus aureus isolates, indicating their potential as antimicrobial agents (Bąk et al., 2020).
Molecular Docking and Spectroscopic Analysis
Research also extends to the molecular docking and spectroscopic analysis of related compounds. For example, a study on N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, a compound with structural similarities, used quantum mechanical and spectroscopic methods to explore its electronic properties and interactions with prostate cancer protein. This approach helps in understanding the molecular basis of its activity and potential therapeutic applications (Chandralekha et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO2/c1-10(2,12)9(18)16-7-4-3-6(5-8(7)17)11(13,14)15/h3-5,17H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYRZPSEYUVVDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=C(C=C(C=C1)C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



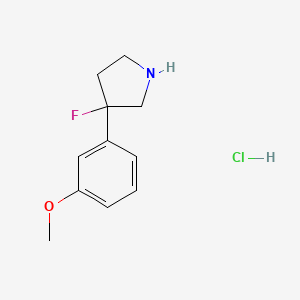
![Ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate](/img/structure/B1447228.png)
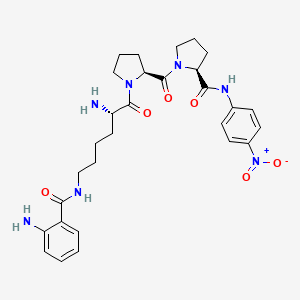
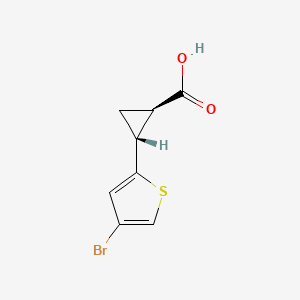
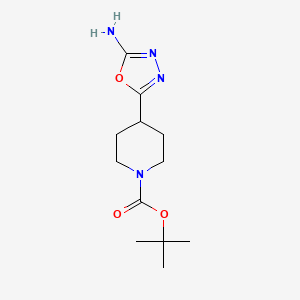
![Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B1447232.png)
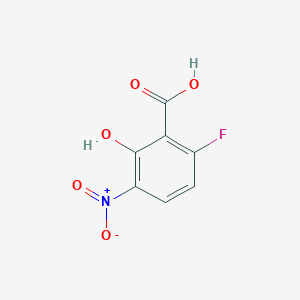
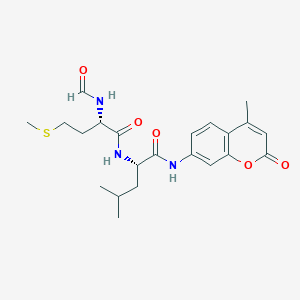
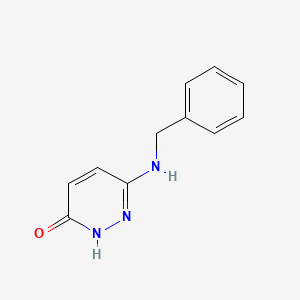
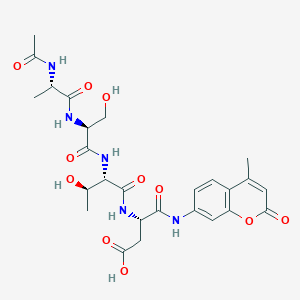
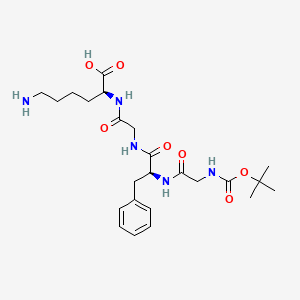
![2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol](/img/structure/B1447242.png)
![2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile](/img/structure/B1447243.png)
